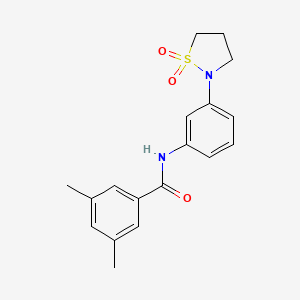

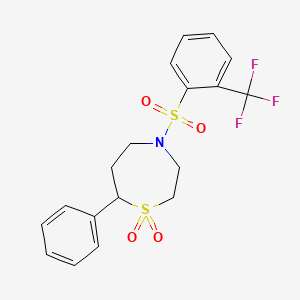

2-(3-(Methylsulfonyl)benzamido)-5-phenylthiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which it is used. For example, compounds containing a methylsulfonyl group can undergo a variety of reactions, including protodeboronation .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its structure. While specific information about this compound is not available, compounds containing a methylsulfonyl group are generally stable and resistant to decomposition at elevated temperatures .Applications De Recherche Scientifique

Application in Inhibiting Cyclooxygenase

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

A series of benzimidazole derivatives, which have a similar structure to your compound, were designed and synthesized. These compounds were evaluated as inhibitors for cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) .

Methods of Application or Experimental Procedures

The compounds were synthesized and then evaluated in vitro for their ability to inhibit COX-1 and COX-2. They were also evaluated in vivo for their anti-inflammatory activity and ulcerogenic liability .

Results or Outcomes

Several compounds showed selective inhibition to the COX-2 isozyme. One compound in particular showed potent COX-2 inhibitory activity with an IC50 of 0.10 μM and a selectivity index of 134 .

Application in Antioxidant and Antibacterial Activities

Specific Scientific Field

Organic Chemistry

Summary of the Application

A series of novel amides were synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. These compounds were tested for their in vitro antioxidant activity and antibacterial activity .

Methods of Application or Experimental Procedures

The compounds were synthesized using TEA as a base and THF as a solvent. The antioxidant activity of the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity. The compounds were also tested for their in vitro growth inhibitory activity against different bacteria .

Results or Outcomes

Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards. One of the benzamide compounds exhibited effective metal chelate activity .

Application in Synthesis of 2-Arylbenzothiazole

Summary of the Application

Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry. Its derivatives and metal complexes possess a gamut of pharmacological properties and high degree of structural diversity that has proven it vital for the investigation for novel therapeutics .

Methods of Application or Experimental Procedures

The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry. The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis .

Results or Outcomes

Numerous biologically potent molecules containing 2-substituted benzothiazole scaffolds have enormous biological applications , viz. anti-bacterial , anti-fungal , anti-oxidant , anti-microbial , anti-proliferative , anti-convulsant , falcipain inhibitors , anti-HIV , anti-parkinson , anti-diabetic , anti-leishmanial , angiogenesis inhibitors , anti-malarial , hypoglycemic activity , anti-inflammatory , endothelial lipase inhibitors , antiepileptic drugs , etc. They are also used as electrophosphorescent emitter in OLEDs .

Application in Synthesis of 2-Chloro-4-(methylsulfonyl)benzoic Acid

Summary of the Application

2-Chloro-4-(methylsulfonyl)benzoic Acid is a chemical compound that has been synthesized and used in various applications .

Methods of Application or Experimental Procedures

The compound is synthesized and then used in various applications, including as a building block in organic chemistry .

Results or Outcomes

The compound has been successfully synthesized and used in various applications .

Propriétés

IUPAC Name |

2-[(3-methylsulfonylbenzoyl)amino]-5-phenylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O4S2/c1-27(24,25)14-9-5-8-13(10-14)18(23)21-19-15(17(20)22)11-16(26-19)12-6-3-2-4-7-12/h2-11H,1H3,(H2,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWHACMFCOSJOJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(Methylsulfonyl)benzamido)-5-phenylthiophene-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

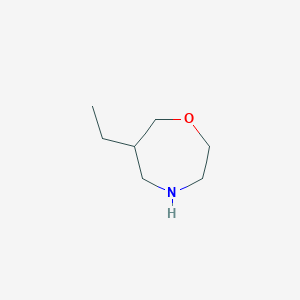

![N-(2,5-difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2785947.png)

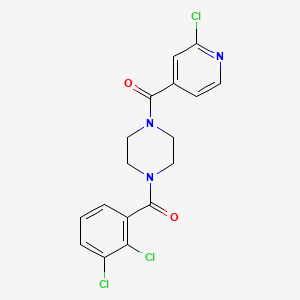

![N-(4-acetamidophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2785950.png)

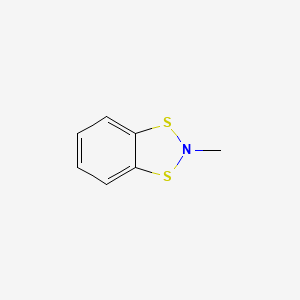

![4-(N,N-dimethylsulfamoyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2785952.png)

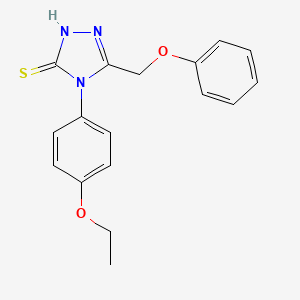

![2-Cyclopropyl-5-((2-ethoxyphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2785959.png)

![[2-Methyl-1-(3-pyridinyl)propyl]amine dihydrochloride](/img/no-structure.png)